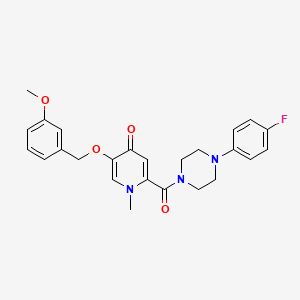

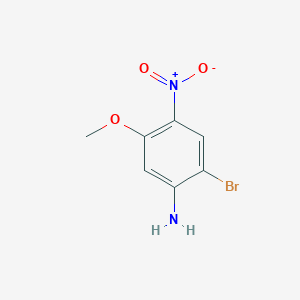

2-(4-(4-fluorophenyl)piperazine-1-carbonyl)-5-((3-methoxybenzyl)oxy)-1-methylpyridin-4(1H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound 2-(4-(4-fluorophenyl)piperazine-1-carbonyl)-5-((3-methoxybenzyl)oxy)-1-methylpyridin-4(1H)-one is a derivative of benzylpiperazine, which is a class of compounds known for their potential therapeutic applications. Benzylpiperazine derivatives have been studied for their cerebral vasodilatory effects, as well as for their affinity for the dopamine transporter (DAT), which is relevant in the context of cocaine abuse therapeutic agents.

Synthesis Analysis

The synthesis of related benzylpiperazine derivatives has been explored in the context of identifying metabolites of cerebral vasodilators such as KB-2796. The metabolites of KB-2796 and related compounds were synthesized to confirm their proposed structures, which suggests that similar synthetic methods could be applied to the compound . Additionally, the synthesis of optically pure phenyl-substituted piperazines indicates that the stereochemistry of such compounds can significantly influence their binding affinity to biological targets like DAT .

Molecular Structure Analysis

The molecular structure of benzylpiperazine derivatives is characterized by the presence of a piperazine ring, which is often substituted with various functional groups that can influence the compound's pharmacological properties. The fluorophenyl group, as seen in the compound of interest, is a common substituent that can affect the compound's ability to interact with biological targets. The methoxybenzyl moiety could potentially impact the compound's solubility and metabolic stability .

Chemical Reactions Analysis

Benzylpiperazine derivatives can undergo various chemical reactions depending on their substituents. The presence of a fluorophenyl group can influence the reactivity of the compound, potentially affecting its metabolism and the formation of active or inactive metabolites. The synthesis of these compounds often involves reactions such as alkylation, acylation, and etherification, which are crucial for introducing the desired functional groups onto the piperazine ring .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzylpiperazine derivatives are determined by their molecular structure. The presence of fluorine atoms and methoxy groups can influence the compound's lipophilicity, which is an important factor in its ability to cross biological membranes. The piperazine ring contributes to the basicity of the compound, which can affect its solubility and distribution within the body. The stereochemistry of the compound, particularly the configuration of any chiral centers, can also have a significant impact on its pharmacokinetic and pharmacodynamic properties .

Safety And Hazards

This would involve a discussion of any known safety concerns or hazards associated with the compound, including its toxicity and any precautions that need to be taken when handling it.

Zukünftige Richtungen

This would involve a discussion of potential future research directions, including any unanswered questions about the compound or potential new applications.

Please note that this is a general approach and the specific details would depend on the available information about the compound. If you have access to any specific papers or resources about this compound, I would be happy to help analyze them.

Eigenschaften

IUPAC Name |

2-[4-(4-fluorophenyl)piperazine-1-carbonyl]-5-[(3-methoxyphenyl)methoxy]-1-methylpyridin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26FN3O4/c1-27-16-24(33-17-18-4-3-5-21(14-18)32-2)23(30)15-22(27)25(31)29-12-10-28(11-13-29)20-8-6-19(26)7-9-20/h3-9,14-16H,10-13,17H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZQNDWHMUMNODW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=O)C=C1C(=O)N2CCN(CC2)C3=CC=C(C=C3)F)OCC4=CC(=CC=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26FN3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

451.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-(4-fluorophenyl)piperazine-1-carbonyl)-5-((3-methoxybenzyl)oxy)-1-methylpyridin-4(1H)-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2544266.png)

![N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide hydrochloride](/img/structure/B2544267.png)

![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((2-(4-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2544279.png)

![N-cyclopentyl-6-(4-ethoxyphenyl)-2-(4-propylpiperazin-1-yl)imidazo[2,1-b][1,3,4]thiadiazol-5-amine](/img/structure/B2544280.png)

![3-Iodoimidazo[1,2-a]pyrimidine](/img/structure/B2544281.png)

![1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(4-methyl-3-nitrophenyl)urea](/img/structure/B2544282.png)

![3-[1-(4-Methoxyphenyl)-2-nitroethyl]-2-phenylindol-1-ol](/img/structure/B2544283.png)